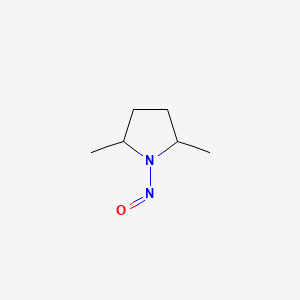
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride, also known as methyl aminofluoropropionate hydrochloride (MAFP-HCl), is an amino acid derivative that has been used in various scientific research applications. MAFP-HCl is a white crystalline powder with a melting point of 130-132 °C, and a molecular formula of C4H8ClFNO2. It is soluble in water and is relatively stable under normal conditions. MAFP-HCl is used as a building block for the synthesis of peptides and other organic compounds, and is also used in the production of pharmaceuticals, food additives, and other industrial products.
科学的研究の応用
MAFP-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and other organic compounds, as well as in the production of pharmaceuticals, food additives, and other industrial products. MAFP-HCl has been used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. MAFP-HCl has also been used in the synthesis of novel peptides and small molecules for the treatment of various diseases.
作用機序
The mechanism of action of MAFP-HCl is not fully understood. However, it is known to interact with certain receptors in the body, such as the GABA receptor, which is involved in the regulation of neurotransmitter release. MAFP-HCl is also known to interact with various enzymes, such as the enzyme responsible for the breakdown of the neurotransmitter GABA.
Biochemical and Physiological Effects
MAFP-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of GABA, an inhibitory neurotransmitter, and to inhibit the breakdown of GABA, resulting in increased levels of GABA in the brain. MAFP-HCl has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain enzymes.
実験室実験の利点と制限
The use of MAFP-HCl in laboratory experiments has several advantages. It is relatively stable under normal conditions, and is soluble in water. MAFP-HCl is also relatively inexpensive and easy to obtain. However, MAFP-HCl is not suitable for use in all laboratory experiments, as it can interfere with certain biochemical reactions.
将来の方向性
There are several potential future directions for the use of MAFP-HCl in scientific research. One potential application is in the development of new drugs and treatments for various diseases. MAFP-HCl could also be used to study the structure-activity relationships of peptides and small molecules, as well as to study the pharmacological activity of peptides and small molecules. Additionally, MAFP-HCl could be used to develop new methods for the synthesis of peptides and small molecules. Finally, MAFP-HCl could be used to develop new methods for the production of pharmaceuticals, food additives, and other industrial products.
合成法
MAFP-HCl can be synthesized in several different ways. One method is the reaction of 2-amino-3-fluoropropionic acid with hydrochloric acid. This reaction produces MAFP-HCl as a white crystalline solid. Another method is the reaction of 2-amino-3-fluoropropionic acid with sodium hydroxide, which produces MAFP-HCl as a white powder. The reaction of 2-amino-3-fluoropropionic acid with p-toluenesulfonic acid also produces MAFP-HCl as a white powder.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-fluoropropanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Hydrogen fluoride", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydrogen fluoride to form methyl 3-fluoropropionate.", "Step 2: Methyl 3-fluoropropionate is then reacted with sodium hydroxide to form methyl (S)-3-hydroxypropionate.", "Step 3: Methyl (S)-3-hydroxypropionate is then reacted with ammonium chloride and sodium nitrite to form methyl (S)-2-nitro-3-hydroxypropionate.", "Step 4: Methyl (S)-2-nitro-3-hydroxypropionate is then reduced with hydrogen and palladium on carbon to form methyl (S)-2-amino-3-hydroxypropionate.", "Step 5: Methyl (S)-2-amino-3-hydroxypropionate is then reacted with hydrochloric acid to form methyl (S)-2-amino-3-hydroxypropanoate hydrochloride.", "Step 6: Methyl (S)-2-amino-3-hydroxypropanoate hydrochloride is then treated with sodium bicarbonate and ethanol to form methyl (2S)-2-amino-3-fluoropropanoate hydrochloride." ] } | |
CAS番号 |
60644-02-2 |
製品名 |
methyl (2S)-2-amino-3-fluoropropanoate hydrochloride |
分子式 |
C4H9ClFNO2 |
分子量 |
157.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




